molecular formula C24H23NO2 B12673785 Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate CAS No. 83803-48-9

Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate

Cat. No.: B12673785
CAS No.: 83803-48-9
M. Wt: 357.4 g/mol
InChI Key: GFUMSAICYRSUBU-UHFFFAOYSA-N
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Description

Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate is an organic compound with a complex structure that includes aromatic rings, an ester group, and an imine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate typically involves the reaction of benzyl benzoate with 4-(1-methylethyl)benzaldehyde in the presence of an amine catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl benzoate
  • 4-(1-methylethyl)benzaldehyde
  • N-benzylideneaniline

Uniqueness

Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate is unique due to its combination of aromatic rings, ester, and imine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

83803-48-9

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

benzyl 2-[(4-propan-2-ylphenyl)methylideneamino]benzoate

InChI

InChI=1S/C24H23NO2/c1-18(2)21-14-12-19(13-15-21)16-25-23-11-7-6-10-22(23)24(26)27-17-20-8-4-3-5-9-20/h3-16,18H,17H2,1-2H3

InChI Key

GFUMSAICYRSUBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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